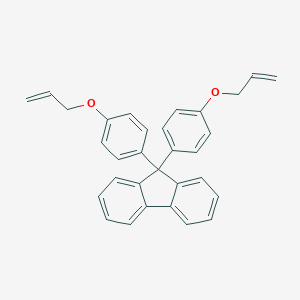









|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12]([C:21]3[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=3)([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH2:28](Br)[CH:29]=[CH2:30].C([O-])([O-])=O.[K+].[K+].[CH3:38][C:39]([CH3:41])=O>>[CH2:28]([O:27][C:24]1[CH:23]=[CH:22][C:21]([C:12]2([C:14]3[CH:19]=[CH:18][C:17]([O:20][CH2:41][CH:39]=[CH2:38])=[CH:16][CH:15]=3)[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:26][CH:25]=1)[CH:29]=[CH2:30] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
6.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
23.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 1,000 ml two-necked flask equipped with a refluxing condenser
|
|
Type
|
ADDITION
|
|
Details
|
mixed at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
was set to 80° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the homogeneous mixture thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
Organic solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a coarse product
|
|
Type
|
EXTRACTION
|
|
Details
|
A target product was extracted from the coarse product
|
|
Type
|
WASH
|
|
Details
|
washed three times
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
MgSO4 was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCC=C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |